Hydroxy-PEG3-SS-PEG3-alcohol
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Overview
Description
Hydroxy-PEG3-SS-PEG3-alcohol is a compound that contains a polyethylene glycol (PEG) chain with three ethylene glycol units on each side of a central disulfide bond, terminated with hydroxyl groups. This compound is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG3-SS-PEG3-alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a disulfide-containing compound. The hydroxyl groups at the ends of the PEG chains can be further derivatized to introduce various functional groups . The disulfide bond can be cleaved via reduction reactions using reagents such as dithiothreitol (DTT) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is typically synthesized in reagent grade for research purposes, with the option for good manufacturing practice (GMP) grade for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG3-SS-PEG3-alcohol undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT).
Substitution: The hydroxyl groups can be reacted with various reagents to introduce different functional groups.
Common Reagents and Conditions
Dithiothreitol (DTT): Used for the reduction of the disulfide bond.
Various Alcohols and Acids: Used for the derivatization of the hydroxyl groups.
Major Products Formed
Cleaved PEG Chains: Resulting from the reduction of the disulfide bond.
Functionalized PEG Chains: Resulting from the substitution reactions at the hydroxyl groups.
Scientific Research Applications
Hydroxy-PEG3-SS-PEG3-alcohol is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of Hydroxy-PEG3-SS-PEG3-alcohol involves its role as a cleavable linker in antibody-drug conjugates. The disulfide bond in the linker is cleaved in the reductive environment of the target cells, releasing the drug payload . This targeted release enhances the efficacy of the drug while minimizing side effects .
Comparison with Similar Compounds
Hydroxy-PEG3-SS-PEG3-alcohol is unique due to its cleavable disulfide bond and the presence of polyethylene glycol chains, which enhance its solubility and biocompatibility . Similar compounds include:
Hydroxy-PEG4-SS-PEG4-alcohol: Contains four ethylene glycol units on each side of the disulfide bond.
Hydroxy-PEG2-SS-PEG2-alcohol: Contains two ethylene glycol units on each side of the disulfide bond.
Hydroxy-PEG3-SS-PEG3-acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
These compounds differ in the length of the PEG chains and the functional groups at the termini, which can affect their solubility, reactivity, and applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8S2/c17-1-3-19-5-7-21-9-11-23-13-15-25-26-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCOQDOWFVSGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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